molecular formula C9H10ClNO5 B14296315 Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- CAS No. 117746-42-6

Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-

Cat. No.: B14296315
CAS No.: 117746-42-6
M. Wt: 247.63 g/mol
InChI Key: GFMJEFVIJCQAEU-UHFFFAOYSA-N
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Description

Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is a specialized organic compound with the molecular formula C9H10ClNO5. This compound is known for its unique structure, which includes a pentanoyl chloride group and a pyrrolidinyl dioxo group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- can be synthesized through a series of chemical reactions. One common method involves the reaction of pentanoic acid with thionyl chloride to form pentanoyl chloride. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to produce the final compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form pentanoic acid and N-hydroxysuccinimide.

    Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form acylated products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Lewis acids (e.g., aluminum chloride)

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Inert atmosphere, controlled temperature

Major Products

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Acylated Aromatics: Formed from Friedel-Crafts acylation reactions

Scientific Research Applications

Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- involves its reactivity with nucleophiles. The pentanoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other compounds. This reactivity is exploited in various chemical modifications and synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    Valeryl Chloride: Similar in structure but lacks the pyrrolidinyl dioxo group.

    N-Hydroxysuccinimide Esters: Share the NHS group but differ in the acyl chloride component.

Uniqueness

Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is unique due to its combination of a pentanoyl chloride group and a pyrrolidinyl dioxo group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-chloro-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5/c10-6(12)2-1-3-9(15)16-11-7(13)4-5-8(11)14/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMJEFVIJCQAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456687
Record name Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117746-42-6
Record name Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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